

Measuring NRX-103094-Induced Protein Degradation: Application Notes and Protocols

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Compound of Interest

Compound Name: NRX-103094

Cat. No.: B10831376

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Introduction

NRX-103094 is a molecular glue that potently enhances the interaction between the E3 ubiquitin ligase β -TrCP and mutant β -catenin, specifically the pSer33/S37A variant, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This targeted protein degradation (TPD) approach offers a promising therapeutic strategy for cancers driven by mutations that stabilize β -catenin.[3][4] Accurate and robust measurement of **NRX-103094**-induced β -catenin degradation is critical for its preclinical and clinical development.

These application notes provide detailed protocols for key experimental techniques to quantify the degradation of β -catenin induced by **NRX-103094**. The described methods include Western blotting for direct measurement of protein levels, cycloheximide chase assays to determine protein half-life, mass spectrometry for in-depth analysis of ubiquitination, and luciferase reporter assays for functional readout of β -catenin signaling.

Core Techniques and Protocols

A variety of methods can be employed to measure the degradation of a target protein.[5] The selection of a specific technique will depend on the experimental goals, available resources, and the desired level of detail.

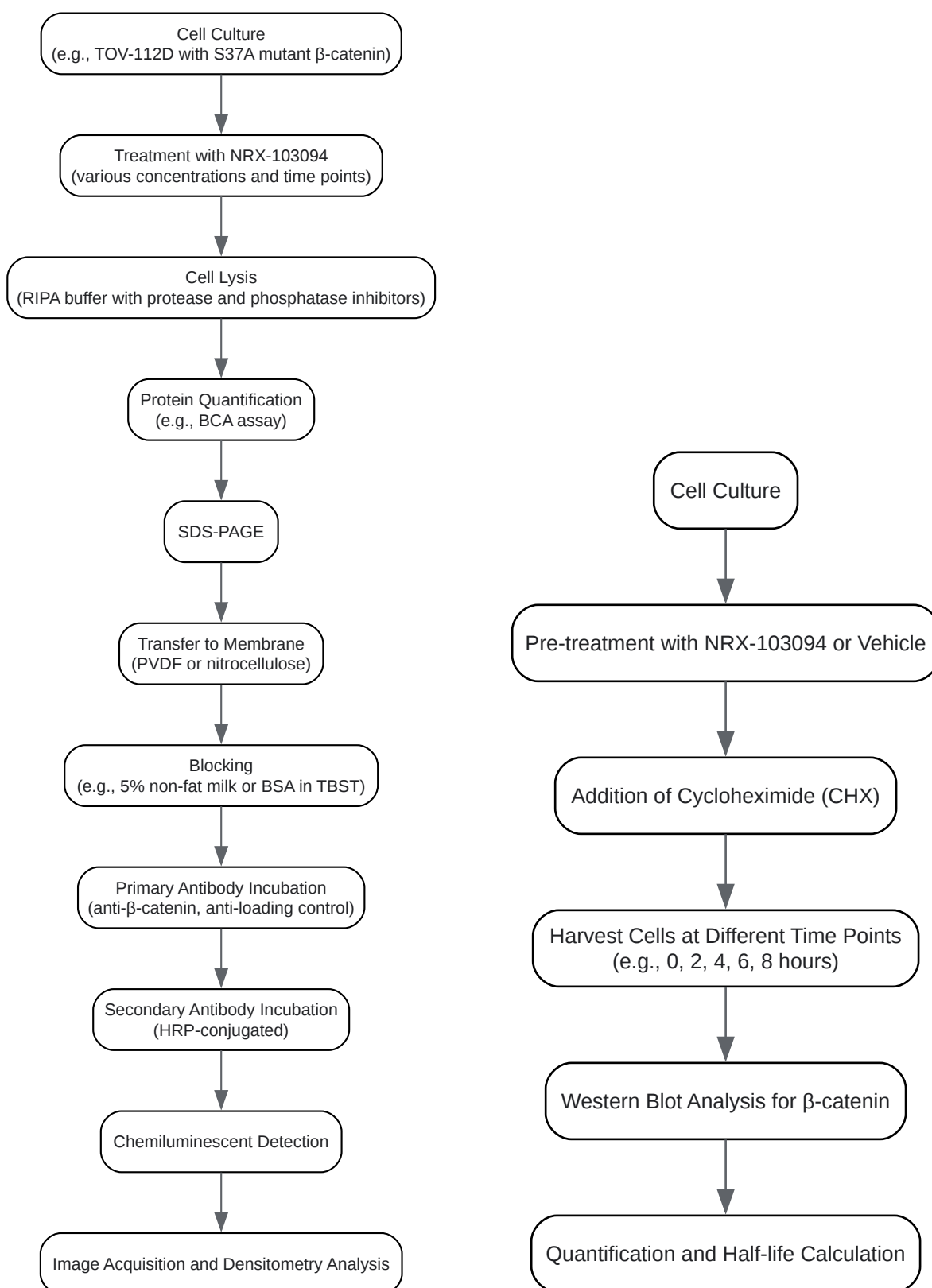
Key Quantitative Parameters in Targeted Protein Degradation

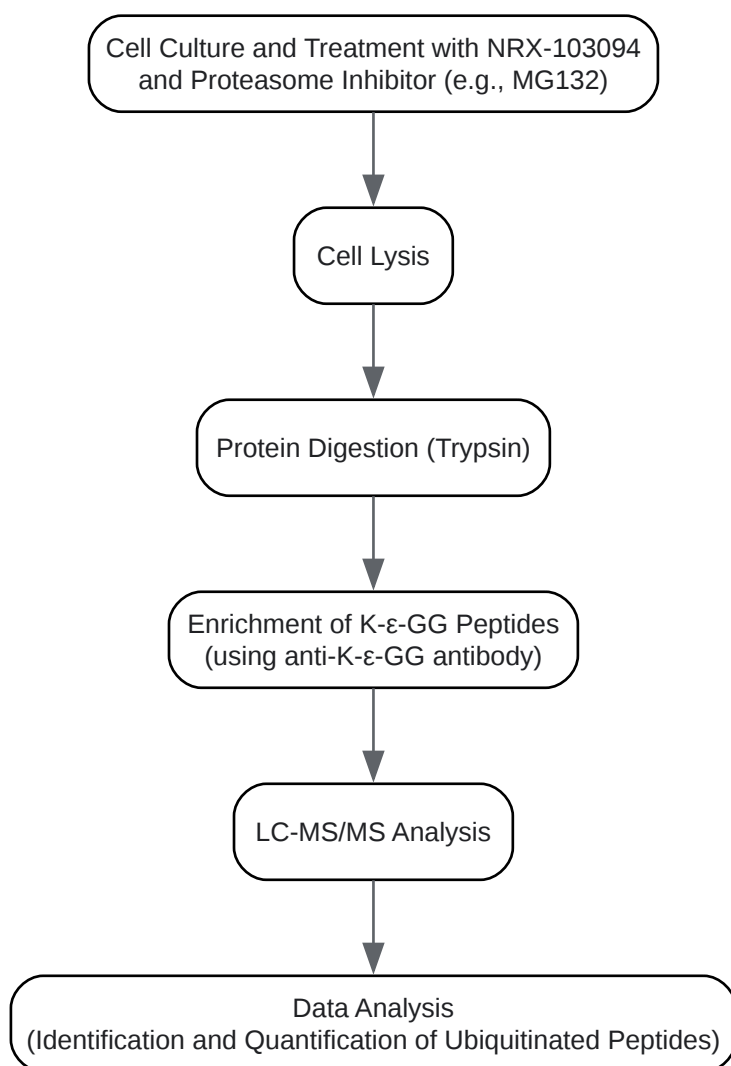
Parameter	Description	Typical Assay
DC ₅₀	The concentration of the degrader required to induce 50% degradation of the target protein at a specific time point.	Western Blot, In-Cell Western, ELISA
D _{max}	The maximum percentage of protein degradation achieved at a specific time point.	Western Blot, In-Cell Western, ELISA
t _{1/2}	The time required for the concentration of the target protein to decrease by half.	Cycloheximide Chase Assay
Ubiquitination	The attachment of ubiquitin to the target protein, marking it for degradation.	Mass Spectrometry, Immunoprecipitation-Western Blot

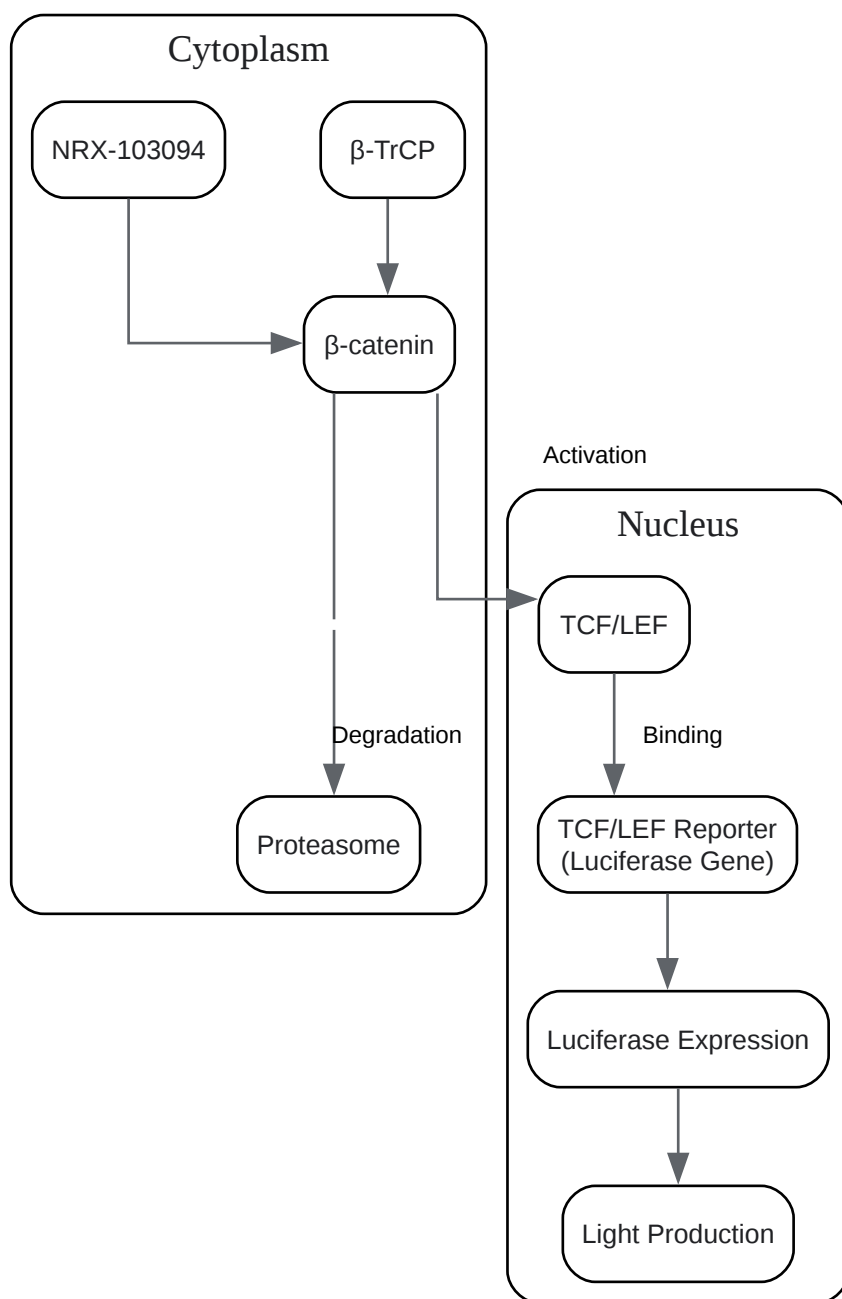
Western Blotting for Quantifying β -Catenin Degradation

Western blotting is a fundamental technique to directly visualize and quantify the reduction in β -catenin protein levels following treatment with **NRX-103094**.[\[6\]](#)

Experimental Workflow for Western Blotting







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